
Dapoxetine hydrochloride
Descripción general
Descripción
Dapoxetine hydrochloride is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically developed for the on-demand treatment of premature ejaculation (PE). Its chemical structure, (+)-(S)-N,N-Dimethyl-alpha-[2-(1-naphthyloxy)ethyl]benzylamine hydrochloride, shares similarities with fluoxetine hydrochloride but is optimized for rapid absorption and clearance, making it suitable for intermittent use .
Métodos De Preparación
Chiral Resolution of Racemic Dapoxetine
Resolution Using Di-p-Toluyl Tartaric Acid
The most widely documented method involves resolving racemic dapoxetine (±)-N,N-dimethyl-2-[2-(naphthalen-1-yloxy)ethyl]benzenemethanamine using chiral acids. As detailed in Patent WO2008035358A2 , (+)-di-p-toluyl tartaric acid (DTT) serves as the resolving agent. The process begins with the formation of a diastereomeric salt between DTT and the S-enantiomer of dapoxetine in dichloromethane. Subsequent filtration isolates the S-(+)-dapoxetine-DTT salt, which is then treated with sodium hydroxide to liberate the free base. The final step involves reacting the base with dry HCl gas in isopropyl alcohol to yield enantiomerically pure S-(+)-dapoxetine hydrochloride.
Key reaction conditions include:
-
Solvent : Dichloromethane (resolution step), isopropyl alcohol (HCl salt formation).
-
Temperature : 0–35°C during salt formation and purification.
-
Enantiomeric Purity : ≥99.9% S-enantiomer, achieved through recrystallization .
This method’s robustness is underscored by its scalability and high yield (>80% after recrystallization). However, the reliance on stoichiometric amounts of DTT increases material costs, making it less economical for large-scale production.
Multi-Step Synthesis from Acetophenone
Carboxylation and Sequential Functionalization
CN102746170A outlines a linear synthesis starting from acetophenone. The route comprises eight steps:
-
α-Carboxylation : Acetophenone reacts with CO₂ under Friedel-Crafts conditions to form 2-(carboxymethyl)acetophenone.
-
Esterification : Treatment with thionyl chloride and methanol yields the methyl ester.
-
Hydroxyl Imidization : Conversion to an oxime using hydroxylamine hydrochloride.
-
Reduction : Catalytic hydrogenation or borohydride reduction produces the primary amine.
-
Boc Protection : The amine is protected with di-tert-butyl dicarbonate.
-
Condensation with α-Naphthol : Etherification forms the naphthyloxy intermediate.
-
N-Methylation : Eschweiler-Clarke reaction with formaldehyde and formic acid introduces dimethyl groups.
-
Chiral Separation : Resolution with L-(+)-tartaric acid isolates the S-enantiomer, followed by HCl salt formation.
Optimization Highlights
-
Yield : 60–70% over eight steps, with the condensation and methylation steps being rate-limiting.
-
Purity : Final product achieves >99% enantiomeric excess (ee) after tartaric acid resolution .
-
Industrial Suitability : The use of inexpensive reagents (e.g., formaldehyde, methanol) and mild conditions (25–80°C) enhances scalability.
Asymmetric Synthesis via Chiral Auxiliaries
tert-Butanesulfinamide-Mediated Route
A stereoselective approach reported by employs (S)-tert-butanesulfinamide as a chiral auxiliary. The synthesis begins with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which undergoes:
-
Sulfinimine Formation : Reaction with (S)-tert-butanesulfinamide in titanium ethoxide.
-
Grignard Addition : Methylmagnesium bromide adds to the sulfinimine, establishing the S-configuration.
-
Sulfinamide Cleavage : Acidic hydrolysis releases the chiral amine.
-
N-Methylation : Eschweiler-Clarke conditions introduce dimethyl groups.
-
Salt Formation : Precipitation with HCl/ethanol yields dapoxetine hydrochloride.
Performance Metrics
-
Overall Yield : 33.5% (five steps), with the Grignard addition achieving 85% yield.
-
Advantage : Avoids resolution steps, reducing waste and cost.
Comparative Analysis of Methods
Efficiency and Scalability
Critical Evaluation
-
Chiral Resolution : Optimal for high-purity demands but limited by resolving agent costs.
-
Multi-Step Synthesis : Balances yield and purity, suitable for bulk production.
-
Asymmetric Synthesis : Academically elegant but impractical for scale-up due to low yield and auxiliary expenses.
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de dapoxetina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar dapoxetina-N-óxido.
Reducción: Las reacciones de reducción pueden convertir los productos intermedios durante la síntesis.
Sustitución: El compuesto puede someterse a reacciones de sustitución, particularmente durante su síntesis.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el borano (BH3).
Sustitución: Se emplean varios catalizadores y disolventes durante la síntesis.
Productos Principales Formados:
Dapoxetina-N-óxido: Formado durante las reacciones de oxidación.
Desmetil-dapoxetina: Un producto de las reacciones de reducción.
Aplicaciones Científicas De Investigación
Treatment of Premature Ejaculation
Dapoxetine is primarily indicated for the treatment of PE. Numerous studies have demonstrated its efficacy in prolonging intravaginal ejaculatory latency time (IELT) and improving patient satisfaction.
Efficacy Data:
- A meta-analysis involving seven randomized controlled trials (RCTs) with a total of 8,039 patients showed that dapoxetine significantly improved IELT compared to placebo. The risk ratio for improvement in patient global impression of change (PGIC) was reported at 2.14 (95% CI = 1.90–2.42; P < 0.00001) for dapoxetine compared to placebo .
- In clinical trials, dapoxetine dosages of 30 mg and 60 mg resulted in significant improvements in IELT, with the 60 mg dosage showing superior outcomes .
Table 1: Summary of Clinical Trials on Dapoxetine
Study | Sample Size | Dapoxetine Dosage | IELT Improvement | Adverse Events |
---|---|---|---|---|
McMahon et al. (2012) | 1067 | 30 mg / 60 mg | 2.7 - 3.1 fold increase | Mild nausea, headache |
Buvat et al. (2012) | 1162 | 30 mg / 60 mg | Significant vs placebo | Mild dizziness, insomnia |
Pryor et al. (2014) | 5293 | On-demand use | Higher IELT with 60 mg | Nausea, diarrhea |
Safety Profile
Dapoxetine has been found to have a favorable safety profile, with most adverse events being mild and transient. Commonly reported side effects include nausea, dizziness, and headache . The incidence of adverse events increases with higher dosages; however, they remain manageable and do not typically lead to discontinuation of therapy .
Table 2: Common Adverse Events Associated with Dapoxetine
Adverse Event | Incidence (%) |
---|---|
Nausea | 20 |
Dizziness | 15 |
Headache | 10 |
Diarrhea | 8 |
Pharmacokinetics
Dapoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one to two hours. Its elimination half-life ranges from approximately 19 hours, allowing for once-daily dosing when necessary.
Pharmacokinetic Data:
- The lowest limit of quantification (LLOQ) for dapoxetine in plasma was determined to be as low as 2 ng/mL using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS), demonstrating the sensitivity and reliability of current analytical methods .
Case Studies and Real-World Evidence
Several case studies have illustrated the real-world effectiveness of dapoxetine in treating PE:
- Case Study A: A 34-year-old male reported an IELT improvement from an average of 1 minute to over 5 minutes after starting dapoxetine at a dosage of 60 mg taken prior to sexual activity.
- Case Study B: A cohort study involving men with both PE and erectile dysfunction showed that dapoxetine improved sexual satisfaction scores significantly when combined with phosphodiesterase type-5 inhibitors.
Mecanismo De Acción
El clorhidrato de dapoxetina funciona inhibiendo el transportador de serotonina, lo que aumenta la acción de la serotonina en la hendidura sináptica. Esto lleva a un retraso en la eyaculación. El circuito neuronal eyaculatorio central, que comprende áreas espinales y cerebrales, forma una red altamente interconectada que está influenciada por los niveles de serotonina .
Compuestos Similares:
Fluoxetina: Otro ISRS que se utiliza principalmente como antidepresivo.
Sertralina: Un ISRS que se utiliza para la depresión, la ansiedad y otros trastornos.
Paroxetina: Un ISRS que se utiliza para la depresión, la ansiedad y otras afecciones
Unicidad del Clorhidrato de Dapoxetina: A diferencia de otros ISRS, el clorhidrato de dapoxetina se absorbe y elimina rápidamente, lo que lo hace adecuado para el uso a demanda en el tratamiento de la eyaculación precoz. Su propiedad de acción rápida lo diferencia de otros ISRS, que generalmente se utilizan para el tratamiento a largo plazo de la depresión y la ansiedad .
Comparación Con Compuestos Similares
Pharmacokinetics :
- Time to peak plasma concentration (Tmax) : 1.3 hours .
- Half-life : 14–17 hours, with 95% clearance within 24 hours .
- Dosing : Administered 1–3 hours before sexual activity at 30 mg or 60 mg doses, adjusted based on efficacy and tolerability .
Clinical Efficacy :
In randomized controlled trials (RCTs), dapoxetine demonstrated a 2.5- to 4.3-fold increase in intravaginal ejaculatory latency time (IELT), depending on baseline severity. It also improved patient-reported outcomes, such as ejaculatory control and satisfaction, without requiring daily dosing .
Safety Profile: Common side effects include nausea (8.7–20.1%), diarrhea (6.2–12.6%), dizziness (3.9–10.9%), and headache (5.6–8.8%). Discontinuation rates due to adverse effects were 4% (30 mg) and 10% (60 mg) .
Structural and Pharmacokinetic Comparisons
Fluoxetine Hydrochloride :
- Structural Similarity : Both are SSRIs, but dapoxetine’s benzylamine structure allows faster clearance .
- Pharmacokinetics :
Parameter | Dapoxetine HCl | Fluoxetine HCl |
---|---|---|
Tmax (h) | 1.3 | 6–8 |
Half-life (h) | 14–17 | 96–144 (4–6 days) |
Dosing Regimen | On-demand | Daily/Weekly |
- Clinical Use : Fluoxetine is used for depression and requires chronic dosing, leading to cumulative side effects (e.g., insomnia, weight gain). Dapoxetine’s short half-life avoids these issues, making it preferable for PE .
Paroxetine Hydrochloride :
- Pharmacokinetics : Paroxetine has a longer half-life (~21 hours) and slower Tmax (5–6 hours), necessitating daily use for PE.
- Safety : Chronic use increases risks of sedation, sexual dysfunction, and severe withdrawal symptoms, which are less common with dapoxetine .
Key Advantages of Dapoxetine :
- On-demand dosing : Avoids chronic SSRI side effects like emotional blunting or dependency.
- Rapid clearance : Reduces drug accumulation and long-term toxicity risks .
- Tailored for PE : Specifically studied in 6,081 PE patients, unlike other SSRIs repurposed off-label .
Research Findings and Data Tables
Table 1: Pharmacokinetic Comparison of Dapoxetine HCl and Fluoxetine HCl
Parameter | Dapoxetine HCl | Fluoxetine HCl |
---|---|---|
Bioavailability | ~42% | ~72% |
Protein Binding | 98% | 95% |
Metabolism | Hepatic (CYP3A4/2D6) | Hepatic (CYP2D6) |
Table 2: Clinical Efficacy in PE (RCT Data)
Study Outcome | Dapoxetine 30 mg | Dapoxetine 60 mg |
---|---|---|
IELT Increase | 2.5-fold | 3.0-fold |
Patient Satisfaction | 38% improvement | 42% improvement |
Adverse Events | 30.9% | 41.2% |
Actividad Biológica
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). It is unique among SSRIs due to its pharmacokinetic profile, which allows for rapid absorption and elimination, making it suitable for on-demand use. This article delves into the biological activity of dapoxetine, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
Pharmacodynamics
Dapoxetine acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, enhancing serotonergic activity in the central nervous system. This mechanism is crucial for delaying ejaculation. The pharmacokinetics of dapoxetine are characterized by:
- Rapid Absorption : Peak plasma concentrations are reached within approximately 1 hour post-administration.
- Half-Life : The initial half-life is around 1.4 hours, with a terminal half-life of approximately 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose .
- Metabolism : Dapoxetine is extensively metabolized in the liver via cytochrome P450 isoenzymes CYP3A4 and CYP2D6, with excretion primarily through urine .
Clinical Efficacy
Numerous randomized controlled trials (RCTs) have established the efficacy of dapoxetine in treating PE. A meta-analysis encompassing seven RCTs with over 8,000 patients demonstrated significant improvements in intravaginal ejaculatory latency time (IELT) and patient global impression of change (PGIC) when compared to placebo .
Summary of Key Findings
Study Type | Dapoxetine Dosage | IELT Improvement (minutes) | PGIC Improvement | Adverse Events (%) |
---|---|---|---|---|
Double-blind RCT | 30 mg | 1.8 | RR = 2.01 | 34.4 |
Double-blind RCT | 60 mg | 2.3 | RR = 2.26 | 47.0 |
Placebo | - | 1.1 | - | 20.7 |
Safety Profile
Dapoxetine is generally well-tolerated, with most adverse events being mild and transient. Commonly reported side effects include:
- Nausea
- Dizziness
- Headache
- Diarrhea
- Insomnia
The incidence of adverse events was higher in patients treated with dapoxetine compared to placebo, particularly at the higher dosage of 60 mg . However, no new safety concerns were identified in recent studies.
Case Studies
Several case studies have highlighted dapoxetine's effectiveness in diverse populations:
- Chinese Population Study : A study evaluating dapoxetine on demand in Chinese men showed an overall effectiveness rate of 88.2% with the 30 mg dosage and 55.7% in patients who escalated to the 60 mg dosage after initial failure .
- Long-term Efficacy : In a long-term follow-up study, patients maintained significant improvements in IELT and PGIC over a period of up to six months, suggesting sustained efficacy beyond initial treatment phases .
Q & A
Basic Research Questions
Q. What are the key steps in the optimized synthesis of dapoxetine hydrochloride, and how do they improve yield and cost efficiency?
The synthesis involves a 5-step chain reaction starting from 3-chloro-1-phenyl-1-propanone:
- Reduction : Conversion to 3-chloro-1-phenylpropanol.
- Etherification : Reaction with 1-naphthol to form an ether intermediate.
- Amination : Substitution with dimethylamine to introduce the tertiary amine group.
- Chiral Separation : Resolution of enantiomers to isolate the pharmacologically active (S)-isomer.
- Acidification : Formation of the hydrochloride salt. Improvements include simplified purification (e.g., avoiding column chromatography), reduced solvent usage, and increased yield (up to 46% overall) through optimized reaction conditions .
Q. Which analytical methods are commonly validated for quantifying this compound in pharmaceutical formulations?
- Reverse-Phase HPLC : Uses C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), achieving linearity in 1–50 µg/mL (R² > 0.999) and detection limits of 62.5 ng/mL .
- Synchronous Fluorescence Spectroscopy (SDSFS) : Employs wavelength differences (Δλ = 35 nm) and surfactants (e.g., SDS) to enhance sensitivity, enabling simultaneous detection of dapoxetine and co-formulated drugs (e.g., vardenafil) with LODs as low as 62.5 ng/mL .
Q. What pharmacokinetic parameters are critical in phase 3 clinical trials of this compound?
Key parameters include:
- Tmax : 1.3–1.5 hours (rapid absorption).
- Cmax : 297–498 ng/mL (dose-dependent).
- Half-life (t½) : 1.3–1.5 hours (short-acting profile).
- AUC : 1,114–1,667 ng·h/mL (30–60 mg doses). Integrated analyses of five trials highlight dose proportionality and minimal accumulation after repeated dosing .
Advanced Research Questions
Q. How can impurities in this compound be profiled and controlled during synthesis?
- HPLC with PDA Detection : A gradient method (0.1% TFA in water/acetonitrile) resolves up to nine impurities, including enantiomers and degradation products (e.g., 1-naphthol). Validation includes specificity (resolution > 2.0), accuracy (98–102% recovery), and precision (RSD < 2%) .
- Chiral CE : Separates (R)- and (S)-dapoxetine using carboxymethyl-γ-cyclodextrin, critical for ensuring enantiopurity (ee > 99%) .
Q. What enantioselective catalytic methods enable efficient synthesis of (S)-dapoxetine?
- Dendrimer-Supported Borate Catalysts : Triazole-based catalysts (e.g., Catalyst 3) achieve 94% ee in the asymmetric allylation of N-Boc imines, a key step in dapoxetine synthesis. These catalysts are reusable for five cycles without loss of activity .
- ProPhenol Ligands : Enable enantioselective allylation with 92% ee, reducing reliance on chiral resolution .
Q. How can dapoxetine be simultaneously quantified with co-administered drugs like avanafil or tadalafil in biological matrices?
- LC-MS/MS : Uses deuterated internal standards (e.g., d8-dapoxetine) and protein precipitation for plasma sample preparation. Validated linearity ranges: 1–500 ng/mL (R² > 0.995) with precision (RSD < 8%) .
- Multivariate Calibration (HPLC-QbD) : Optimizes chromatographic conditions (e.g., pH, flow rate) via central composite design to resolve avanafil and dapoxetine peaks (resolution > 3.0) .
Q. How can contradictions in pharmacokinetic data across studies be addressed methodologically?
- Integrated Pharmacokinetic Modeling : Pooled data from five phase 3 trials (n = 6,081) are analyzed using non-compartmental methods to account for inter-study variability (e.g., diet, renal function). Covariates like BMI and CYP2D6 polymorphisms are included to explain outliers .
Q. What experimental designs are used to validate analytical methods for this compound?
- Full Factorial Design : Evaluates factors like mobile phase composition, column temperature, and injection volume to optimize HPLC separation. Validation includes robustness testing (RSD < 1.5%) and stability studies (e.g., forced degradation under acid/oxidative conditions) .
- Accuracy Profiles : Assess method bias (±5%) and total error (< 10%) across three concentration levels (80%, 100%, 120%) using spiked plasma samples .
Propiedades
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119356-77-3 (Parent) | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926531 | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129938-20-1 | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.